An In-depth Technical Guide to Dimethyl Adipate-d4-1: Chemical Properties, Structure, and Analytical Methodologies
An In-depth Technical Guide to Dimethyl Adipate-d4-1: Chemical Properties, Structure, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for Dimethyl adipate-d4-1. This deuterated stable isotope-labeled compound serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and drug metabolism research.
Core Chemical Properties and Structure
Dimethyl adipate-d4-1, the deuterium-labeled form of Dimethyl adipate (B1204190), is primarily utilized as a tracer or internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its physicochemical properties are summarized in the tables below.
Structural and Identification Data
| Parameter | Value |
| IUPAC Name | dimethyl hexanedioate-2,2,3,3-d4 |
| Synonyms | Dimethyl adipate-d4, Hexanedioic acid dimethyl ester-d4 |
| CAS Number | 55724-08-8[2][3][4] |
| Molecular Formula | C₈H₁₀D₄O₄[2][3][4] |
| Molecular Weight | 178.22 g/mol [2][3][4] |
| SMILES | C(OC)(=O)C([2H])([2H])C([2H])([2H])CCC(OC)=O[2][3][4] |
Physicochemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[2][3][4] |
| Density | 1.0 ± 0.1 g/cm³[2] |
| Boiling Point | 228.7 ± 0.0 °C at 760 mmHg[2] |
| Flash Point | 107.2 ± 0.0 °C[2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[2] |
| LogP | 1.03[2] |
| Refractive Index | 1.423[2] |
| Solubility | May dissolve in DMSO[2] |
Synthesis and Manufacturing
The standard industrial synthesis of dimethyl adipate involves the esterification of adipic acid with methanol.[2] For the synthesis of Dimethyl adipate-d4-1, a similar process is employed, utilizing a deuterated precursor, such as adipic acid-d4 or methanol-d4. While specific proprietary synthesis protocols are not publicly available, a general laboratory-scale synthesis can be conceptualized as follows:
A general procedure for the synthesis of similar deuterated esters involves the reaction of the corresponding deuterated carboxylic acid with a deuterated alcohol in the presence of an acid catalyst.
Experimental Protocols
The primary application of Dimethyl adipate-d4-1 is as an internal standard in quantitative bioanalysis. Below is a representative experimental protocol for the quantification of an analyte in a biological matrix using Dimethyl adipate-d4-1 as an internal standard via LC-MS/MS.
Bioanalytical Method for Quantification in Human Plasma
Objective: To accurately and precisely quantify a target analyte in human plasma using Dimethyl adipate-d4-1 as an internal standard.
Methodology:
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Sample Preparation: Protein Precipitation
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Dimethyl adipate-d4-1 in methanol).
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Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis
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Liquid Chromatography (LC) Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS) Conditions:
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Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
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Detection: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for the analyte and Dimethyl adipate-d4-1 would be determined during method development.
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Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6][7]
Signaling Pathways and Biological Activity
There is no evidence in the scientific literature to suggest that Dimethyl adipate-d4-1 is involved in any specific signaling pathways or possesses direct biological activity. Its utility is derived from its isotopic labeling, which makes it an ideal tool for pharmacokinetic studies where it serves as a tracer to understand the absorption, distribution, metabolism, and excretion (ADME) of a related drug candidate. The deuteration is intended to have a minimal impact on the compound's pharmacokinetic and metabolic properties, although this should be verified during method development.[2] The non-deuterated form, dimethyl adipate, is known to have low acute toxicity.[2]
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use of Dimethyl adipate-d4-1.
Caption: Conceptual synthesis workflow for Dimethyl Adipate-d4-1.
Caption: General workflow for bioanalytical sample preparation and analysis.
